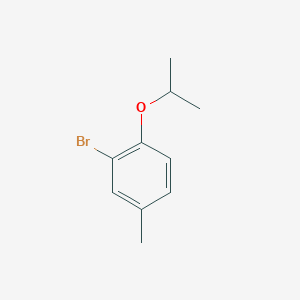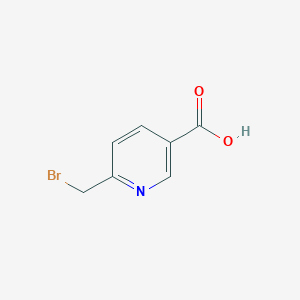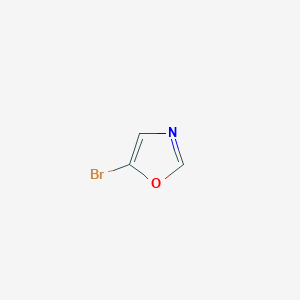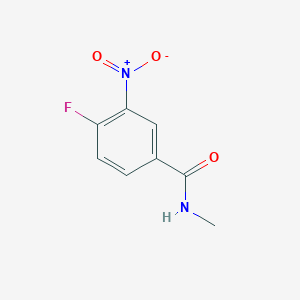
4-fluoro-N-methyl-3-nitrobenzamide
概要
説明
4-fluoro-N-methyl-3-nitrobenzamide is a chemical compound with the molecular formula C8H7FN2O3 . It is used in the preparation of androgen receptor antagonists MDV3100, which is a clinical candidate for the treatment of hormone refractory prostate cancer . It has also been used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity .
Synthesis Analysis
The synthesis of 4-fluoro-N-methyl-3-nitrobenzamide involves several steps. The compound can be produced via chlorination and amination with a yield of 95% . The reaction conditions include a temperature of 20℃ and a reaction time of 2 hours .Molecular Structure Analysis
The molecular weight of 4-fluoro-N-methyl-3-nitrobenzamide is 198.15 g/mol . The InChI code is 1S/C8H7FN2O3/c1-10-8(12)5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12) . The compound has a topological polar surface area of 74.9 Ų .Physical And Chemical Properties Analysis
4-fluoro-N-methyl-3-nitrobenzamide is a pale-yellow to yellow-brown solid . It has a molecular weight of 198.15 g/mol . The compound has a topological polar surface area of 74.9 Ų . It has one hydrogen bond donor and four hydrogen bond acceptors .科学的研究の応用
- Summary of Application : 4-Fluoro-N-methyl-3-nitrobenzamide is used in chemical synthesis . It’s a pale-yellow to yellow-brown solid .
- Summary of Application : 4-fluoro-3-nitrophenyl azide, a compound similar to 4-fluoro-N-methyl-3-nitrobenzamide, has been used for biomolecule immobilization and bioconjugation . This involves the use of the compound as a photolinker to produce a chemical linkage upon photo-irradiation .
- Methods of Application : The compound is applied to a surface and then exposed to light, causing it to react and form a covalent bond with biomolecules present . This can be used to attach biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers to a surface .
- Results or Outcomes : The result is a surface that has been functionalized with specific biomolecules, which can be used in a variety of biochemical assays and chemical syntheses .
Chemical Synthesis
Biomolecule Immobilization and Bioconjugation
- Preparation of Androgen Receptor Antagonists
- Summary of Application : 2-Fluoro-N-methyl-4-nitrobenzamide, a compound similar to 4-fluoro-N-methyl-3-nitrobenzamide, is used in the preparation of androgen receptor antagonists .
- Results or Outcomes : The outcomes of the synthesis would be the production of androgen receptor antagonists, which are used in the treatment of hormone refractory prostate cancer .
- Summary of Application : 4-Fluoro-N-methyl-3-nitrobenzamide could potentially be used in pharmaceutical research . Its properties and reactivity might make it a useful building block in the synthesis of new pharmaceutical compounds .
- Results or Outcomes : The outcomes of the pharmaceutical research would depend on the specific reactions being performed. The product of the reaction could potentially be a new pharmaceutical compound .
- Summary of Application : 4-Fluoro-N-methyl-3-nitrobenzamide could potentially be used in material science . Its properties might make it a useful component in the synthesis of new materials .
- Results or Outcomes : The outcomes of the material science research would depend on the specific reactions being performed. The product of the reaction could potentially be a new material .
Pharmaceutical Research
Material Science
Safety And Hazards
特性
IUPAC Name |
4-fluoro-N-methyl-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-10-8(12)5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGYDUQSOZFFEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-methyl-3-nitrobenzamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




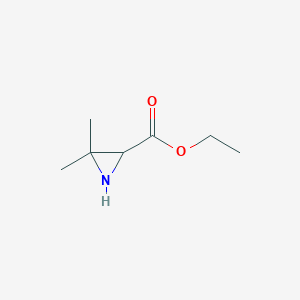

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)

